![molecular formula C10H5F3N4 B2979551 4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile CAS No. 1047724-33-3](/img/structure/B2979551.png)

4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

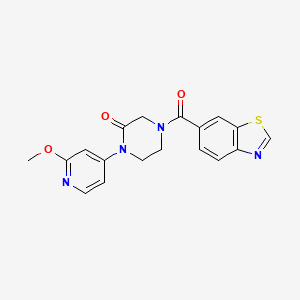

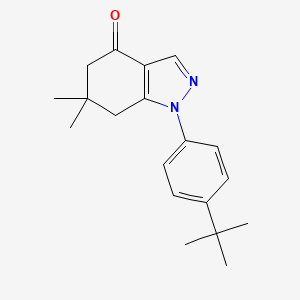

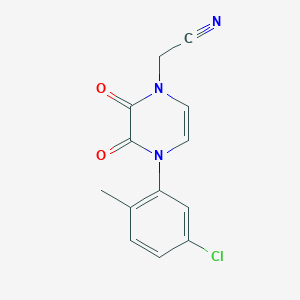

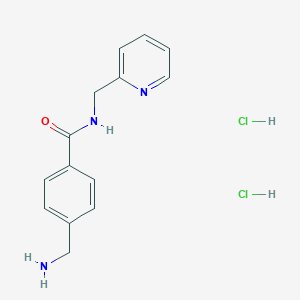

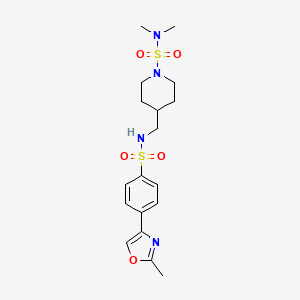

The compound “4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile” contains several functional groups. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity . The phenyl group (C6H5-) is a common aromatic hydrocarbon . The 1,2,3-triazole ring is a five-membered ring structure containing two nitrogen atoms and three carbon atoms . The carbonitrile group (-CN) is a functional group found in nitriles, which are organic compounds that contain a cyano functional group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl group and the 1,2,3-triazole ring could potentially introduce interesting structural features .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known for its high electronegativity, which could make the compound reactive .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the trifluoromethyl group could influence the compound’s polarity and boiling point .Wissenschaftliche Forschungsanwendungen

Fluorination Techniques : A study by Stephens and Blake (2004) discussed the fluorination of diarylisoxazoles, a process relevant to compounds like 4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile. This research highlights the methods for introducing fluorine atoms into organic molecules, which is crucial for developing compounds with enhanced biological activity and stability (Stephens & Blake, 2004).

Antimicrobial Activities : Al‐Azmi and Mahmoud (2020) synthesized novel derivatives of 1,2,4-triazole, related to this compound, and evaluated their antimicrobial activities. This study emphasizes the potential of such compounds in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Catalytic Applications : Saleem et al. (2014) explored catalyst activation using triazole-based organochalcogen ligand complexes. These findings are significant for understanding the catalytic properties of triazole compounds like this compound in various chemical reactions (Saleem et al., 2014).

Synthesis and Structure Analysis : Al‐Azmi and Shalaby (2018) described a synthesis method for a structurally similar compound, providing insights into the molecular structure and properties of such triazole derivatives. This research is crucial for understanding the physical and chemical characteristics of these compounds (Al‐Azmi & Shalaby, 2018).

Antioxidant Properties : Savegnago et al. (2016) investigated the synthesis and antioxidant properties of phenylselanyl-1H-1,2,3-triazole-4-carbonitriles. The antioxidant activity of these compounds suggests their potential utility in developing treatments for oxidative stress-related conditions (Savegnago et al., 2016).

Wirkmechanismus

Target of Action

It is known that many compounds with a similar structure have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, and their interaction with the compound can lead to significant changes in cellular functions.

Mode of Action

It is known that compounds with similar structures can interact with their targets in a variety of ways, leading to changes in cellular functions . For example, some compounds may act as inhibitors, blocking the activity of their target proteins, while others may act as activators, enhancing the activity of their targets.

Biochemical Pathways

It is known that compounds with similar structures can affect a variety of biochemical pathways . These pathways can have downstream effects on a variety of cellular processes, including cell growth, differentiation, and apoptosis.

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can have a significant impact on its bioavailability, which in turn can affect its efficacy and safety .

Result of Action

It is known that compounds with similar structures can have a variety of effects at the molecular and cellular level . For example, some compounds may induce cell death, while others may promote cell growth or differentiation.

Action Environment

It is known that environmental factors, such as temperature, ph, and the presence of other chemicals, can significantly affect the action of a compound .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]-2H-triazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N4/c11-10(12,13)7-3-1-2-6(4-7)9-8(5-14)15-17-16-9/h1-4H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMCGBBJZVONCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NNN=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2979468.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2979474.png)

![1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B2979480.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2979482.png)

![N-(4-chlorophenyl)-2-{[5-(3,4-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2979485.png)

![3,4-diethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2979491.png)